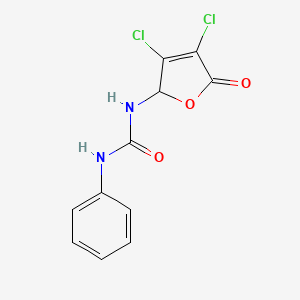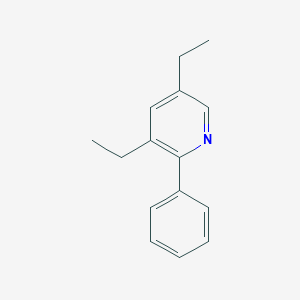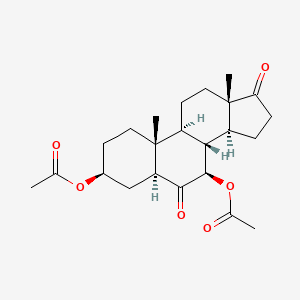
(3beta,5alpha)-6,17-Dioxoandrostane-3,7-diyl diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3beta,5alpha)-6,17-Dioxoandrostane-3,7-diyl diacetate is a steroidal compound with a complex structure It is derived from androstane, a fundamental steroid nucleus, and features two acetoxy groups at positions 3 and 7
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,5alpha)-6,17-Dioxoandrostane-3,7-diyl diacetate typically involves multiple steps, starting from simpler steroidal precursors. The process often includes:
Oxidation: Introduction of keto groups at positions 6 and 17.
Acetylation: Addition of acetoxy groups at positions 3 and 7 using acetic anhydride and a catalyst like pyridine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
化学反応の分析
Types of Reactions
(3beta,5alpha)-6,17-Dioxoandrostane-3,7-diyl diacetate can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional keto groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield hydroxylated derivatives, while substitution can introduce various functional groups at positions 3 and 7.
科学的研究の応用
(3beta,5alpha)-6,17-Dioxoandrostane-3,7-diyl diacetate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex steroidal compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a chemical intermediate in various industrial processes.
作用機序
The mechanism of action of (3beta,5alpha)-6,17-Dioxoandrostane-3,7-diyl diacetate involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, influencing gene expression and cellular functions. The exact pathways and targets can vary depending on the specific biological context and the presence of other interacting molecules.
類似化合物との比較
Similar Compounds
Epiandrosterone: A steroid hormone with weak androgenic activity, structurally similar but with different functional groups.
Androstanediol: Another steroidal compound with hydroxyl groups at different positions.
Androstenedione: A precursor to testosterone and estrone, with a similar steroid nucleus but different functional groups.
Uniqueness
(3beta,5alpha)-6,17-Dioxoandrostane-3,7-diyl diacetate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its acetoxy groups and keto functionalities make it a versatile compound for various applications in research and industry.
特性
CAS番号 |
79488-12-3 |
|---|---|
分子式 |
C23H32O6 |
分子量 |
404.5 g/mol |
IUPAC名 |
[(3S,5S,7R,8R,9S,10R,13S,14S)-7-acetyloxy-10,13-dimethyl-6,17-dioxo-2,3,4,5,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H32O6/c1-12(24)28-14-7-9-22(3)16-8-10-23(4)15(5-6-18(23)26)19(16)21(29-13(2)25)20(27)17(22)11-14/h14-17,19,21H,5-11H2,1-4H3/t14-,15-,16-,17+,19-,21+,22+,23-/m0/s1 |
InChIキー |
IGDWAPVDBKQDIA-MLFPRODXSA-N |
異性体SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C(=O)[C@H]2C1)OC(=O)C)CCC4=O)C)C |
正規SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3C(C(=O)C2C1)OC(=O)C)CCC4=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



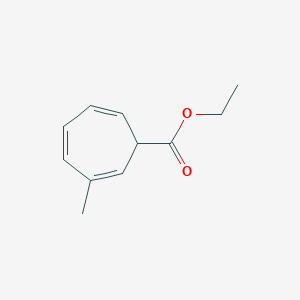
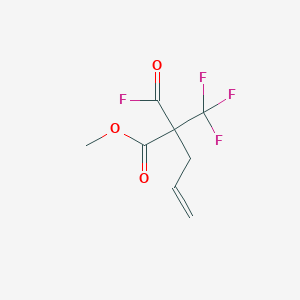
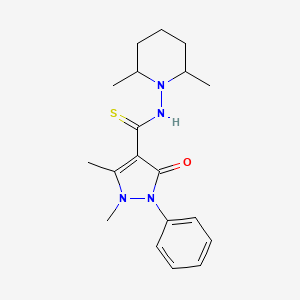
![5-(Benzenesulfonyl)naphtho[1,2-D][1,2,3]oxadiazole](/img/structure/B14447069.png)
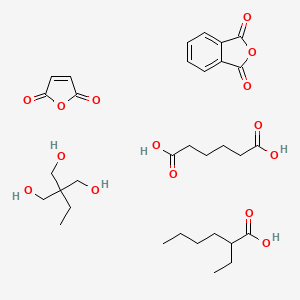
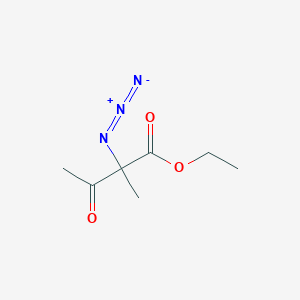
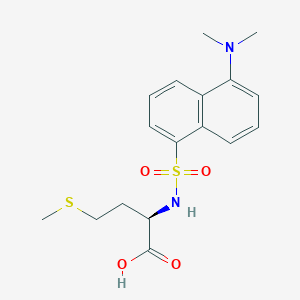
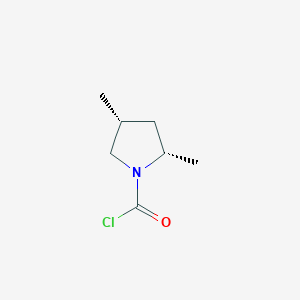
![1,3,5-Tris[(ethenesulfonyl)methyl]benzene](/img/structure/B14447116.png)
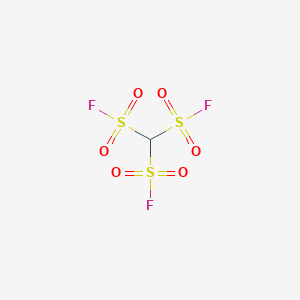
![(6AR-trans)-6A,7,8,10A-Tetrahydro-1-hydroxy-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-3-pentanoic acid](/img/structure/B14447126.png)
